6-Benzyloxy-4-chloro-quinoline-3-carboxylic acid ethyl ester
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Overview
Description
6-Benzyloxy-4-chloro-quinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C19H16ClNO3. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its quinoline core structure, which is substituted with a benzyloxy group at the 6-position, a chlorine atom at the 4-position, and an ethyl ester group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyloxy-4-chloro-quinoline-3-carboxylic acid ethyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a suitable benzyloxy halide reacts with the quinoline derivative.
Esterification: The final step involves the esterification of the carboxylic acid group at the 3-position with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
6-Benzyloxy-4-chloro-quinoline-3-carboxylic acid ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Benzyloxy-4-chloro-quinoline-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Benzyloxy-4-chloro-quinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The quinoline core structure allows it to interact with enzymes and receptors, potentially inhibiting their activity. The benzyloxy and chlorine substituents may enhance its binding affinity and specificity for certain targets. Research is ongoing to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-4-chloro-quinoline-3-carboxylic acid ethyl ester
- 6-Benzyloxy-4-bromo-quinoline-3-carboxylic acid ethyl ester
- 6-Benzyloxy-4-chloro-quinoline-3-carboxylic acid methyl ester
Uniqueness
6-Benzyloxy-4-chloro-quinoline-3-carboxylic acid ethyl ester is unique due to the specific combination of substituents on the quinoline core. The benzyloxy group at the 6-position and the chlorine atom at the 4-position confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 4-chloro-6-phenylmethoxyquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-2-23-19(22)16-11-21-17-9-8-14(10-15(17)18(16)20)24-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVRJBFDLWDDRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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